molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 108855-18-1

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Katalognummer B057151
CAS-Nummer: 108855-18-1
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: NNAGVKRGLGDZRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a compound involved in various research areas, including synthesis and characterization of bioactive heterocyclic compounds, and its derivatives have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, emphasizing the conversion of 2,4-dichloro-5-fluoropyrimidine in four telescoped steps (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds often involves planar moieties like benzisoxazole and pyrimidine, as well as non-planar elements like piperidine rings. Peeters et al. (1993) described the structure of a related compound, highlighting planar and non-planar conformations (Peeters et al., 1993).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming different derivatives and showing potential as intermediates in the synthesis of bioactive molecules. Desai et al. (2016) synthesized a series of derivatives and screened them for antimicrobial activity (Desai et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often investigated using techniques like X-ray crystallography. For instance, Karczmarzyk and Malinka (2008) performed structural characterization of analgesic isothiazolopyridines to understand their physical properties (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are key aspects of these compounds. Asghari et al. (2015) synthesized a series of derivatives and evaluated them as inhibitors, showcasing their chemical properties (Asghari et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

  • Paliperidonium nitrate (Ji-Long Ge & Yang‐Hui Luo, 2012): This study explores the molecular structure of a salt related to the compound , highlighting its conformation and hydrogen bond interactions in crystal form.

Crystalline Forms and Synthesis

  • Crystalline form B of risperidone (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006): Investigation into various crystalline forms of related compounds, which may inform the physical and chemical properties of the compound in focus.
  • Synthesis of Paliperidone (Ji Ya-fei, 2010): This research details the synthesis process of a compound structurally similar to the one , providing insights into potential synthesis pathways.

Pharmacological Applications

  • Antipsychotic Drug Profile: Risperidone (David Germann, Natalie Kurylo, & Feixue Han, 2012): Discussion on the pharmacokinetic and pharmacological properties of risperidone, a related compound, which could be relevant to the compound given their structural similarities.

Potential Anticancer Applications

Structural Characterization

Impurity Analysis in Pharmaceuticals

Safety And Hazards

Specific safety and hazard information for this compound is not detailed in the available resources .

Eigenschaften

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAGVKRGLGDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Synthesis routes and methods

Procedure details

A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 3.3 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 1 part of potassium iodide and 120 parts of 4-methyl-2-pentanone was stirred and refluxed for 3 hours. The reaction mixture was cooled, water was added and the layers were separated. The organic phase was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone, yielding 1.2 parts (19%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.4° C. (compound 11).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.